molecular formula C25H21NO B13941193 1,2,2-Triphenyl-1-(3-pyridyl)ethanol CAS No. 56501-79-2

1,2,2-Triphenyl-1-(3-pyridyl)ethanol

Cat. No.: B13941193
CAS No.: 56501-79-2
M. Wt: 351.4 g/mol
InChI Key: JKCVPWOCKIRQHJ-UHFFFAOYSA-N
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Description

1,2,2-Triphenyl-1-(3-pyridyl)ethanol is an organic compound characterized by the presence of three phenyl groups and a pyridyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Triphenyl-1-(3-pyridyl)ethanol can be synthesized through a multi-step process involving the reaction of pyridine derivatives with triphenylmethanol. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution with the pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Triphenyl-1-(3-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl or pyridyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of triphenylpyridyl ketone.

    Reduction: Formation of triphenylpyridyl alkane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,2-Triphenyl-1-(3-pyridyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-Triphenyl-1-(3-pyridyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-(2-pyridyl)ethanol: Similar structure but with one phenyl group and a different pyridyl position.

    1,1,3-Triphenylpropargyl alcohol: Contains a propargyl group instead of a pyridyl group.

Uniqueness

1,2,2-Triphenyl-1-(3-pyridyl)ethanol is unique due to its combination of three phenyl groups and a pyridyl group, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

56501-79-2

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

1,2,2-triphenyl-1-pyridin-3-ylethanol

InChI

InChI=1S/C25H21NO/c27-25(22-15-8-3-9-16-22,23-17-10-18-26-19-23)24(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19,24,27H

InChI Key

JKCVPWOCKIRQHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CN=CC=C4)O

Origin of Product

United States

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